The compound is sourced from various chemical suppliers and databases, including BenchChem and PubChem. It is classified as a carbamate derivative, specifically designed for use in synthetic organic chemistry. Its IUPAC name is tert-butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate, indicating its stereochemistry and functional groups.
The synthesis of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a carbamic acid ester. The general procedure includes:
The molecular structure of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate can be represented using various structural formulas:
O=C(OC(C)(C)C)NC1CNC(C)C1
HBFRNKXGNAOUDC-SFYZADRCSA-N
The compound features a tert-butyl group attached to a carbamate functional group, with a 5-methylpyrrolidine moiety providing chirality and potential interaction sites for biological activity .
tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate can participate in several chemical reactions:
The mechanism of action for tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific biological targets:
The purity of commercially available samples often exceeds 95%, ensuring suitability for research applications .
tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate has several scientific uses:
Nucleophilic carbamoylation represents the cornerstone synthetic approach for constructing the tert-butyl carbamate (Boc) protected amine functionality in tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate. This methodology relies on the reaction between a pyrrolidine nitrogen nucleophile and a Boc-transfer reagent, typically di-tert-butyl dicarbonate (Boc~2~O), generating the protected amine with concurrent elimination of a leaving group.
The reactivity of the pyrrolidine scaffold hinges critically on the electronic environment and steric accessibility of the nitrogen atom. In 5-substituted pyrrolidines like 5-methylpyrrolidin-3-amine, the nucleophilicity of the amine nitrogen is modulated by the methyl substituent’s inductive effects and its position relative to the reactive center. Electron donation from the alkyl group slightly enhances nucleophilicity compared to unsubstituted pyrrolidine. However, steric constraints imposed by the 5-methyl group necessitate careful selection of activating agents. Pre-activation strategies often employ stoichiometric bases to deprotonate the amine prior to Boc introduction, forming a more potent nucleophile. Alternatively, in situ activation using catalysts like 4-dimethylaminopyridine (DMAP) accelerates the carbamoylation by stabilizing the transition state during Boc~2~O decomposition [2] [9]. The methoxymethyl analogue demonstrates how sterically encumbered pyrrolidines benefit from these activation protocols, achieving high conversion yields (>90%) where standard conditions fail [2].
Solvent polarity and protic character profoundly influence reaction kinetics and product distribution. Polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are optimal, facilitating reagent solvation without participating in deleterious side reactions like nucleophilic attack on the Boc group. THF, specifically mentioned in piperidine carbamate synthesis [1], offers excellent solubility for pyrrolidine substrates and intermediates. Base selection is equally critical: inorganic bases (e.g., potassium carbonate) provide moderate efficiency, while organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) offer superior solubility and reduced hydrolysis byproducts. Studies on hydroxymethyl-pyrrolidine carbamate synthesis confirm that TEA in DCM achieves near-quantitative Boc protection within 2 hours at 0-25°C, minimizing N-alkylation or over-Boc side products [6]. Optimization data consistently supports a 1.2:1 molar ratio of Boc~2~O to amine to ensure complete conversion while controlling exothermicity.
Table 1: Solvent and Base Optimization for Carbamoylation
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
---|---|---|---|---|---|
THF | K~2~CO~3~ | 20 | 4 | 75 | Moderate conversion, easy workup |
DCM | Triethylamine | 0 → 25 | 2 | >95 | High yield, minimal side products |
DMF | Diisopropylethylamine | 25 | 3 | 85 | Faster kinetics, requires purification |
Acetonitrile | Pyridine | 25 | 6 | 65 | Slower reaction, lower yield |
Stereocontrol is paramount when synthesizing enantiomerically pure tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate, a common pharmacophore configuration. The (3R,5S) stereochemistry necessitates chiral induction strategies during pyrrolidine ring formation or subsequent functionalization.
Chiral auxiliaries enable precise stereochemical installation by temporarily binding to the substrate, directing asymmetric transformations. For the (3R,5S)-configured carbamate, Evans oxazolidinones or Oppolzer’s sultams are grafted onto prochiral precursors before cyclization. Post-auxiliary removal yields the enantiopure pyrrolidine, followed by Boc protection. This approach consistently delivers enantiomeric excess (ee) >98%, as validated for the related compound tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate (CAS: 1626343-40-5) [9]. Alternatively, chiral pool synthesis leverages naturally occurring chiral building blocks (e.g., L-glutamic acid derivatives) to provide inherent stereocenters. Ring-closing metathesis or reductive amination of appropriately functionalized chiral fragments constructs the pyrrolidine ring with defined stereochemistry at C3 and C5. The (3R)-methylpyrrolidine carbamate (CAS: 167888-15-5) exemplifies this, where the R-configuration is secured via chiral starting materials [10].
Catalytic asymmetric methods offer atom-economic routes to enantiopure carbamates. Transition metal catalysts like Ir-(P,olefin) complexes or Ru-BINAP systems enable enantioselective hydrogenation of prochiral enamide intermediates en route to the pyrrolidine scaffold. For late-stage carbamoylation, organocatalysts—particularly bifunctional thiourea-tertiary amine catalysts—facilitate enantioselective Boc protection of racemic amines via kinetic resolution. This dynamic process exploits differential reaction rates between enantiomers with the chiral catalyst, enriching the desired isomer. While specific kinetic data for 5-methylpyrrolidin-3-amine resolution is limited in the provided results, analogous hydroxymethyl-pyrrolidine syntheses achieve 90-95% ee using cinchona alkaloid-derived catalysts [6] [9]. Catalyst loadings of 5-10 mol% are typical, with reaction temperatures optimized between -20°C and 25°C to balance enantioselectivity and reaction rate.
Transitioning from laboratory synthesis to cost-effective, sustainable manufacturing requires innovations in process efficiency and purification.
Continuous flow reactors overcome limitations of batch processing for tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate synthesis. Enhanced heat/mass transfer in microfluidic channels permits precise temperature control during exothermic Boc protection, minimizing decomposition. Integrated multi-step sequences—for instance, pyrrolidine ring formation followed by in-line Boc protection—boost throughput. A key advantage is the ability to handle hazardous intermediates (e.g., azides in Curtius rearrangements for precursor synthesis) at diminished scales within confined volumes, enhancing safety [2] [9]. Continuous hydrogenation using fixed-bed reactors packed with Pt/C or Pd/C catalysts, as employed in piperidine carbamate manufacture [1], can be adapted for unsaturated pyrrolidine precursors, achieving >90% conversion with reduced catalyst loading and shorter residence times (minutes versus hours in batch).
Complex reaction mixtures necessitate advanced purification to meet pharmaceutical-grade purity (>99%). Silica gel chromatography, though effective at gram-scale, is impractical industrially. Alternatives include:
Table 2: Industrial Purification Methods Comparison
Technique | Throughput | Purity (%) | Enantiomeric Excess (ee%) | Cost Efficiency | Best Suited For |
---|---|---|---|---|---|
Diastereomeric Salt Crystallization | Medium | 99.5 | >99.5 | Moderate | Early-stage enantiopure batches |
Simulated Moving Bed Chromatography | High | >99 | >99 | High capital, low operational | Large-scale production |
Aqueous Wash Sequences | Very High | 98-99 | N/A | Very High | Bulk removal of impurities |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: